Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate
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Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using catalytic protodeboronation of pinacol boronic esters . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group . The trifluoromethyl group is a common substituent in organic chemistry, characterized by the presence of three fluorine atoms.Scientific Research Applications
Enzyme Inhibition and Disease Model Applications
Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate derivatives have been explored for their role in enzyme inhibition, providing valuable insights into their potential therapeutic applications. For instance, research has identified specific derivatives within this chemical class as potent inhibitors of soluble epoxide hydrolase, which play a significant role in various disease models. The triazine heterocycle, a structural component closely related to these derivatives, was found essential for high potency and selectivity in P450 enzymes, highlighting its potential in drug development for treating diseases through enzyme inhibition (R. Thalji et al., 2013).
Anti-Acetylcholinesterase Activity
Further studies have demonstrated the effectiveness of this compound derivatives in inhibiting acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. The introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced anti-AChE activity, making these compounds potential candidates for treating neurodegenerative disorders such as Alzheimer's disease (H. Sugimoto et al., 1992).
Antituberculosis Activity
The structural flexibility of these compounds allows for significant biological activity against infectious diseases as well. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a similar core structure, have shown promising activity against Mycobacterium tuberculosis, indicating potential for developing new antituberculosis therapies (V. U. Jeankumar et al., 2013).
Glycosylation Reactions and Stereoselectivity
The influence of this compound derivatives extends to the field of organic synthesis, where they have been utilized in glycosylation reactions. The introduction of fluorine atoms at strategic positions within the molecule can significantly affect the stereoselectivity of these reactions, underscoring the compound's utility in complex organic synthesis and drug design processes (D. Crich & O. Vinogradova, 2007).
Properties
IUPAC Name |
phenyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)18-9-5-4-8-17(18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWXJWTQRWAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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